molecular formula C14H15NO3S3 B2757424 (E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate CAS No. 682783-23-9

(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate

Cat. No. B2757424
CAS RN: 682783-23-9
M. Wt: 341.46
InChI Key: ULKJMIAQYBCZGH-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of thiazolidine, a heterocyclic compound containing both sulfur and nitrogen in the ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving substituted 3-(3-cyanothiophen-2-yl)iminofuran-2(3H)-ones with appropriate cyanoacetic acid derivatives .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds have been involved in reactions with various reagents such as hydrazine hydrate, anthranilic acid, and aromatic aldehydes .

Scientific Research Applications

Anti-Cancer Activity

This compound has been studied for its potential anti-cancer properties. Research indicates that derivatives of this molecule can exhibit significant activity against breast cancer cells. Specifically, the compound has shown efficacy in both in vitro and in vivo models against MCF-7 and MCF-10A cancer cells .

Antinociceptive Properties

The compound’s derivatives have demonstrated pronounced antinociceptive activity, which refers to their ability to block the detection of a painful or injurious stimulus by sensory neurons. These properties suggest potential applications in the development of new analgesics with low toxicity .

Synthesis of Heterocyclic Compounds

Due to the compound’s reactive nature, it serves as a precursor in the synthesis of various heterocyclic compounds. These heterocycles are crucial in medicinal chemistry for the development of drugs with diverse therapeutic effects .

Enzyme Inhibition

The structural motifs present in the compound are known to interact with certain enzymes, potentially inhibiting their activity. This can be leveraged in designing inhibitors for enzymes that are targets in diseases such as cancer and neurodegenerative disorders .

Biological Probes

With modification, this compound can be used to create biological probes that help in understanding molecular processes within cells. These probes can be particularly useful in fluorescence imaging and tracking the behavior of specific proteins or nucleic acids .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The thiophene moiety, in particular, is a common feature in molecules with pesticidal activity .

Safety and Hazards

While specific safety and hazard information for this compound was not found, similar compounds have demonstrated low toxicity .

Future Directions

The future research directions could involve further exploration of the compound’s potential biological activities, given that similar compounds have shown promising results .

properties

IUPAC Name

butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S3/c1-2-3-6-18-12(16)9-15-13(17)11(21-14(15)19)8-10-5-4-7-20-10/h4-5,7-8H,2-3,6,9H2,1H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKJMIAQYBCZGH-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate

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